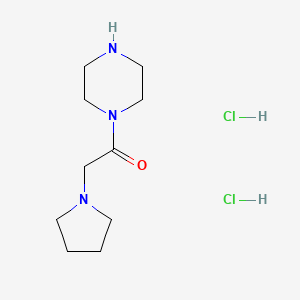

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Méthodes De Préparation

The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of piperazine with pyrrolidine under specific conditions. The synthetic route often includes the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride can be compared with other similar compounds, such as:

1-(Piperazin-1-yl)-2-(morpholin-1-yl)ethan-1-one dihydrochloride: This compound contains a morpholine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.

1-(Piperazin-1-yl)-2-(piperidin-1-yl)ethan-1-one dihydrochloride:

Activité Biologique

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its efficacy against various diseases, particularly in oncology, and its pharmacological properties.

- Chemical Formula : C10H18Cl2N3O

- Molecular Weight : 247.72 g/mol

- CAS Number : 1171593-08-0

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity. For instance, a study demonstrated that derivatives of similar piperazine compounds exhibited moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective inhibition of cancer cell proliferation. Specifically, one derivative showed an IC50 of 18 µM, comparable to established PARP inhibitors like Olaparib, which has an IC50 of 57.3 µM .

The biological activity is primarily attributed to the compound's ability to inhibit Poly (ADP-Ribose) Polymerase 1 (PARP1), an enzyme involved in DNA repair processes. Inhibition of PARP1 leads to enhanced cleavage of PARP1 and increased activation of apoptotic pathways via caspase cascades. The compound has also been shown to enhance the phosphorylation of H2AX, a marker for DNA damage response .

Study on Antitumor Activity

A relevant study synthesized various piperazine derivatives and evaluated their biological activities, including antitumor effects. The results indicated that these compounds could serve as promising candidates for further development as anticancer agents due to their ability to target specific pathways involved in tumor growth and survival .

Comparative Analysis of Efficacy

The following table summarizes the IC50 values for various compounds targeting PARP1:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 5e | 18 | PARP1 Inhibition |

| Olaparib | 57.3 | PARP1 Inhibition |

| Compound A | 45 | DNA Repair Inhibition |

This comparison illustrates the potential of this compound as a competitive agent in the realm of targeted cancer therapies.

Safety and Toxicity Profile

While the biological efficacy is promising, safety assessments are crucial. Preliminary hazard statements indicate potential risks such as skin irritation and eye damage upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.

Propriétés

Formule moléculaire |

C10H21Cl2N3O |

|---|---|

Poids moléculaire |

270.20 g/mol |

Nom IUPAC |

1-piperazin-1-yl-2-pyrrolidin-1-ylethanone;dihydrochloride |

InChI |

InChI=1S/C10H19N3O.2ClH/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13;;/h11H,1-9H2;2*1H |

Clé InChI |

MRFKJPYUDAZKJP-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)CC(=O)N2CCNCC2.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.